molecular formula C6H4F2N4 B6329634 3-Cyano-2,5-difluoro-6-hydrazinopyridine CAS No. 1229626-73-6

3-Cyano-2,5-difluoro-6-hydrazinopyridine

Cat. No. B6329634
CAS RN: 1229626-73-6
M. Wt: 170.12 g/mol
InChI Key: AEJVGIBCGFGHSW-UHFFFAOYSA-N
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Description

3-Cyano-2,5-difluoro-6-hydrazinopyridine, also known as 3-CN-2,5-DFH or 3-CN-DFH, is a synthetic organic compound that has recently been studied due to its potential applications in scientific research. It is a pyridine derivative with three cyano, two fluorine and one hydrazine substituents. 3-CN-2,5-DFH has been found to have a variety of biochemical and physiological effects and is of particular interest for its potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-Cyano-2,5-difluoro-6-hydrazinopyridine is not yet fully understood. However, it is believed that the cyano, fluorine, and hydrazine substituents are responsible for its biological activity. It is believed that the cyano group acts as an electron-withdrawing group, which increases the reactivity of the compound. The fluorine substituents are believed to increase the stability of the compound, while the hydrazine group is believed to be responsible for the biological activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-2,5-difluoro-6-hydrazinopyridine have not yet been fully studied. However, it has been found to have a variety of effects on cells and tissues. It has been found to inhibit the growth of cancer cells, and has been found to have an antiviral activity against a variety of viruses, including HIV. In addition, it has been found to have a variety of anti-inflammatory effects, and has been found to have an immunomodulatory effect on the immune system.

Advantages and Limitations for Lab Experiments

3-Cyano-2,5-difluoro-6-hydrazinopyridine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. In addition, it has been found to have a variety of biological activities, making it a useful reagent for a variety of experiments. However, it is important to note that 3-Cyano-2,5-difluoro-6-hydrazinopyridine is a relatively new compound, and its effects on cells and tissues are not yet fully understood. Therefore, it is important to use caution when using this compound in experiments.

Future Directions

Given the potential applications of 3-Cyano-2,5-difluoro-6-hydrazinopyridine, there are a number of potential future directions for research. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanism of action and its potential applications. In addition, further studies could be conducted to develop more efficient methods for the synthesis of 3-Cyano-2,5-difluoro-6-hydrazinopyridine, as well as to explore its potential applications in the synthesis of other organic compounds. Finally, further studies could be conducted to explore its potential applications in the development of new drugs and therapeutics.

Synthesis Methods

The synthesis of 3-Cyano-2,5-difluoro-6-hydrazinopyridine has been studied extensively and is relatively straightforward. The most common method involves the reaction of 2,5-difluoropyridine with cyanoacetamide in the presence of anhydrous sodium sulfate and a catalytic amount of sulfuric acid. This reaction yields the desired 3-Cyano-2,5-difluoro-6-hydrazinopyridine product in good yields. Other methods have also been developed, such as the reaction of 2,5-difluoropyridine with cyanoacetamide in the presence of a catalytic amount of a tertiary amine and a strong acid, or the reaction of 2,5-difluoropyridine with cyanoacetamide in the presence of a catalytic amount of triethylamine and a strong acid.

Scientific Research Applications

3-Cyano-2,5-difluoro-6-hydrazinopyridine has been found to have a variety of potential applications in scientific research. It has been found to be a useful reagent for the synthesis of other organic compounds, and has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and pyrazoles. It has also been used as a catalyst in the synthesis of polymers and has been found to be a useful reagent for the deprotection of amines. In addition, 3-Cyano-2,5-difluoro-6-hydrazinopyridine has been used in the synthesis of fluorescent probes and has been found to be a useful reagent for the synthesis of biologically active compounds.

properties

IUPAC Name

2,5-difluoro-6-hydrazinylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4/c7-4-1-3(2-9)5(8)11-6(4)12-10/h1H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJVGIBCGFGHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)NN)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2,5-difluoro-6-hydrazinopyridine

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